molecular formula C8H13ClF3NO B13504244 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B13504244
M. Wt: 231.64 g/mol
InChI Key: AEYZVAAXZSYDCK-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[320]heptane hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a trifluoroethoxy group and a bicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride (CAS Number: 2624137-82-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and structure-activity relationships (SAR).

  • Molecular Formula : C8_8H12_{12}F3_3NO
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 2624137-82-0

Synthesis

The synthesis of this compound involves the introduction of a trifluoroethoxy group onto a bicyclic azabicyclo structure. The specific synthetic routes and conditions have not been extensively documented in the literature, but similar compounds often utilize nucleophilic substitution reactions involving fluorinated ethers.

Antiprotozoal Activity

Research has indicated that bicyclic compounds similar to 1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane exhibit significant antiprotozoal activity:

  • Plasmodium falciparum : Compounds within this class have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents .
  • Trypanosoma brucei : In vitro studies have demonstrated activity against Trypanosoma brucei, the causative agent of sleeping sickness .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is often correlated with their structural features:

  • Basic Side Chains : The presence of basic side chains enhances binding affinity to protozoal targets.
  • Fluorination : The introduction of fluorinated groups has been associated with increased lipophilicity and improved biological activity.

Study 1: Antimalarial Efficacy

In a study assessing various bicyclic compounds, it was found that those with a trifluoroethoxy substituent showed improved activity against Plasmodium falciparum compared to their non-fluorinated counterparts. The study utilized a mouse model to evaluate in vivo efficacy, demonstrating a significant reduction in parasitemia levels .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of related bicyclic compounds on mammalian cell lines (L6 cells). Results indicated that while some derivatives exhibited potent antiprotozoal activity, they also displayed varying degrees of cytotoxicity, necessitating further optimization to balance efficacy and safety .

Data Tables

Compound NameCAS NumberMolecular WeightAntimalarial ActivityTrypanosomal Activity
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane HCl2624137-82-0195.18 g/molYesYes
Related Bicyclic Compound AXXXXXXXX.X g/molYesNo
Related Bicyclic Compound BXXXXXXXX.X g/molNoYes

Properties

Molecular Formula

C8H13ClF3NO

Molecular Weight

231.64 g/mol

IUPAC Name

1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)5-13-7-2-1-6(7)3-12-4-7;/h6,12H,1-5H2;1H

InChI Key

AEYZVAAXZSYDCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)OCC(F)(F)F.Cl

Origin of Product

United States

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